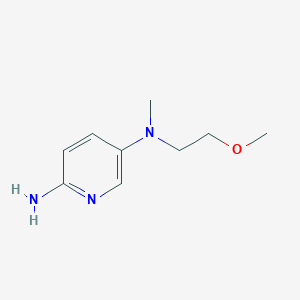
N5-(2-méthoxyéthyl)-N5-méthylpyridine-2,5-diamine
Vue d'ensemble
Description
N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine is a chemical compound with the molecular formula C9H15N3O. It is a derivative of pyridine, featuring a methoxyethyl group and a methyl group attached to the nitrogen atoms at the 5-position of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine typically begins with pyridine-2,5-diamine as the starting material.
Reaction Steps: The pyridine-2,5-diamine undergoes N-alkylation with 2-methoxyethyl chloride in the presence of a strong base such as potassium carbonate (K2CO3) to introduce the methoxyethyl group.
Further Methylation: The resulting intermediate is then methylated using methyl iodide (CH3I) to introduce the methyl group at the nitrogen atom.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors are used to handle the chemical reactions, and purification steps such as recrystallization or distillation are employed to achieve the desired purity.
Types of Reactions:
Oxidation: N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the pyridine ring or the functional groups attached to it.
Substitution: Substitution reactions can occur at the pyridine ring, replacing hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the pyridine ring or functional groups.
Substitution Products: Substituted pyridine derivatives with different functional groups.
Applications De Recherche Scientifique
N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a ligand in biological studies to investigate protein interactions.
Industry: It is used in the production of various chemical products, including agrochemicals and materials.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as antisense oligonucleotides, are designed to bind to specific rna sequences, thereby modulating gene expression .
Mode of Action
N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine likely interacts with its targets through Watson-Crick base pairing, similar to other antisense oligonucleotides . This interaction can lead to changes in gene expression, potentially inhibiting the translation process .
Biochemical Pathways
It is known that antisense oligonucleotides can influence a variety of pathways, including those involved in gene silencing .
Pharmacokinetics
These compounds are known to be resistant to nuclease metabolism in both plasma and tissue . They exhibit rapid plasma clearance, with approximately 50% of the dose excreted in urine as intact oligonucleotide .
Result of Action
Similar antisense oligonucleotides are known to modulate gene expression, which can have a variety of downstream effects depending on the specific target .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Comparaison Avec Des Composés Similaires
N5-(2-ethoxyethyl)-N5-methylpyridine-2,5-diamine: Similar structure with an ethoxyethyl group instead of methoxyethyl.
N5-(2-hydroxyethyl)-N5-methylpyridine-2,5-diamine: Similar structure with a hydroxyethyl group instead of methoxyethyl.
N5-(2-methoxyethyl)-N5-ethylpyridine-2,5-diamine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine is unique due to its specific combination of methoxyethyl and methyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
5-N-(2-methoxyethyl)-5-N-methylpyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12(5-6-13-2)8-3-4-9(10)11-7-8/h3-4,7H,5-6H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJDARBBDLVPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866620-42-0 | |
| Record name | N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)
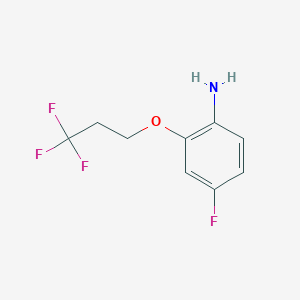
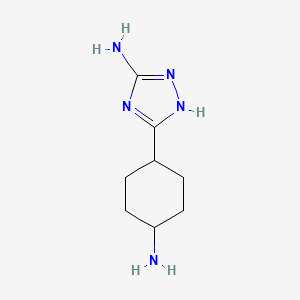
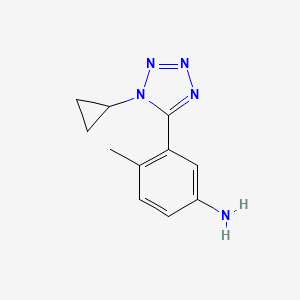
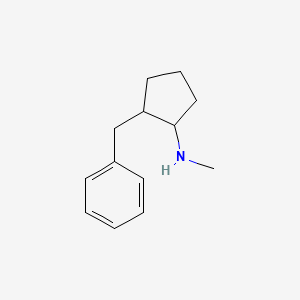

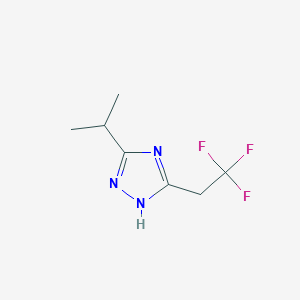
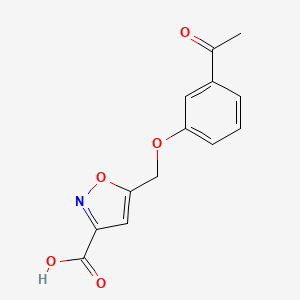
![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)
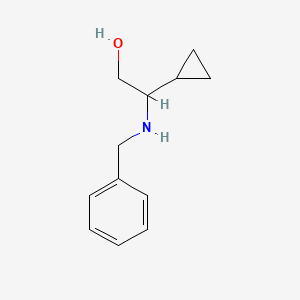
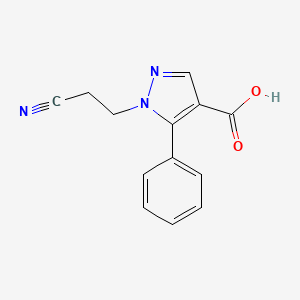
![3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline](/img/structure/B1526786.png)
